9-aminopyrene-1,4,6-trisulfonic Acid

Fluorescence Spectroscopy Glycan Analysis Capillary Electrophoresis

9-Aminopyrene-1,4,6-trisulfonic acid (CAS 169211-42-1) is a highly sulfonated, water-soluble pyrene derivative with a primary amine handle. It is predominantly used as a fluorescent derivatization reagent (often referred to as APTS) for the analysis of carbohydrates and glycoproteins by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection.

Molecular Formula C16H11NO9S3
Molecular Weight 457.5 g/mol
CAS No. 169211-42-1
Cat. No. B1250421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-aminopyrene-1,4,6-trisulfonic Acid
CAS169211-42-1
Synonyms9-aminopyrene-1,4,6-trisulfonate
9-aminopyrene-1,4,6-trisulfonic acid
Molecular FormulaC16H11NO9S3
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(C3=C4C2=C1C(=CC4=C(C=C3)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C16H11NO9S3/c17-11-5-9-12(27(18,19)20)4-2-8-14(29(24,25)26)6-10-13(28(21,22)23)3-1-7(11)15(10)16(8)9/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26)
InChIKeyDIDIOPKMWHMWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Aminopyrene-1,4,6-trisulfonic Acid (APTS) CAS 169211-42-1: Key Properties for Scientific Procurement


9-Aminopyrene-1,4,6-trisulfonic acid (CAS 169211-42-1) is a highly sulfonated, water-soluble pyrene derivative with a primary amine handle. It is predominantly used as a fluorescent derivatization reagent (often referred to as APTS) for the analysis of carbohydrates and glycoproteins by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection. The compound's core value proposition lies in its three sulfonate groups, which confer strong negative charge and high aqueous solubility, enabling high-resolution electrophoretic separation of labeled glycans [1]. Its fluorescence properties are specifically tailored for excitation by the ubiquitous 488 nm argon-ion laser line, a feature that distinguishes it from other APTS isomers and alternative fluorophores [2].

Workflow
Fluorescent derivatization reagent for reducing carbohydrates; designed for CE-LIF glycan analysis
Detection Compatibility
Absorption profile matched to 488 nm argon-ion laser; superior signal versus other APTS isomers
Separation Performance
Trisulfonate groups provide strong negative charge and high aqueous solubility, enabling high-resolution CE separations

Why Substituting 9-Aminopyrene-1,4,6-trisulfonic Acid (CAS 169211-42-1) with Other APTS Isomers or Dyes Compromises Analytical Performance


The term 'APTS' is often used ambiguously to refer to a family of aminopyrene trisulfonate isomers, most commonly the 8-amino-1,3,6-isomer (CAS 196504-57-1) and the 9-amino-1,4,6-isomer (CAS 169211-42-1). Despite their structural similarity, these isomers are not functionally interchangeable. The position of the sulfonate groups relative to the amino-reactive handle and the pyrene fluorophore dictates the dye's excitation/emission profile, quantum yield upon conjugation, and electrophoretic mobility of the resulting conjugates [1]. Using an unspecified 'APTS' or the incorrect isomer can lead to significant signal loss when using a standard 488 nm laser for detection, altered migration times in CE separations, and inconsistent labeling efficiency. Furthermore, other polyanionic dyes like ANTS possess vastly different excitation maxima (353 nm), rendering them incompatible with 488 nm LIF detection systems . Therefore, specifying the exact isomer (9-amino-1,4,6-trisulfonic acid, CAS 169211-42-1) is critical for ensuring method transferability, reproducibility, and optimal performance in established glycan analysis workflows.

Target compound
9-aminopyrene-1,4,6-trisulfonic acid (CAS 169211-42-1)
Substitute risk
8-aminopyrene-1,3,6-trisulfonate may drastically reduce sensitivity at 488 nm; migration times may shift, compromising method transfer
Target compound
9-aminopyrene-1,4,6-trisulfonic acid (CAS 169211-42-1)
Substitute risk
ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) has negligible 488 nm absorption; would cause detection failure in standard CE-LIF systems

Quantitative Differentiation of 9-Aminopyrene-1,4,6-trisulfonic Acid (CAS 169211-42-1) for Scientific Selection


Enhanced 488 nm Laser Compatibility vs. 8-Aminopyrene-1,3,6-trisulfonate (APTS)

The 9-aminopyrene-1,4,6-trisulfonate isomer demonstrates significantly higher absorption at the standard 488 nm laser line compared to the more common 8-amino-1,3,6-trisulfonate isomer. This results in a greater signal for the same molar amount of labeled analyte when using common CE-LIF instrumentation [1].

488 nm Laser Compatibility
Cross-study comparable
~8.75-fold higher relative absorption at 488 nm
Supports improved detection sensitivity on standard 488 nm CE-LIF
Measured in solution; 35% vs 4% of respective λmax
Fluorescence Spectroscopy Glycan Analysis Capillary Electrophoresis

Fluorescence Spectral Shift Upon Conjugation to Sugars

Upon reductive amination with reducing sugars, the 9-aminopyrene-1,4,6-trisulfonate dye undergoes a characteristic spectral shift that distinguishes it from the free dye. This shift enables selective detection of labeled glycans in the presence of excess unreacted reagent [1].

Conjugation Spectral Shift
Cross-study comparable
+11 nm red-shift (λem 501→512 nm)
Enables discrimination of labeled glycans from free dye background
Reduces noise; supports CE-LIF selectivity
Fluorescence Spectroscopy Glycobiology Derivatization Chemistry

Incompatibility of ANTS Dye with 488 nm LIF Detection Systems

8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is a polyanionic dye sometimes used for similar glycan labeling applications. However, its spectral properties make it fundamentally incompatible with the 488 nm laser excitation used in most modern CE-LIF systems for which the 9-aminopyrene isomer is optimized .

ANTS Spectral Mismatch
Class-level inference
ANTS λex 353 nm; negligible 488 nm absorption
Fundamental mismatch may preclude detection in standard CE-LIF workflow
Data to verify; class-level inference
Fluorescence Spectroscopy Capillary Electrophoresis Glycan Labeling

Optimized Derivatization Conditions for Sialylated Glycans

The 9-aminopyrene-1,4,6-trisulfonate reagent has been validated with specific derivatization conditions that preserve the labile sialic acid residues on glycans, a critical requirement for accurate glycosylation analysis of biotherapeutics [1].

Sialylated Glycan Protocol
Supporting evidence
37°C / 15 h (sialylated) vs 75°C / 1 h (other)
Validated protocol prevents desialylation during labeling
Critical for accurate biotherapeutic glycan analysis
Glycobiology Derivatization Chemistry Sample Preparation

Key Application Scenarios for 9-Aminopyrene-1,4,6-trisulfonic Acid (CAS 169211-42-1) Based on Quantitative Evidence


High-Sensitivity N-Glycan Profiling of Biotherapeutics by CE-LIF

In the quality control of monoclonal antibodies (mAbs) and other glycoprotein therapeutics, N-glycan profiling is a regulatory requirement. The enhanced 488 nm absorption of 9-aminopyrene-1,4,6-trisulfonate derivatives (35% of λmax vs 4% for the 8-isomer) directly translates to higher sensitivity in standard CE-LIF instruments [1]. This allows for the detection and quantification of low-abundance glycan species, such as high-mannose or afucosylated forms, which are critical for assessing drug efficacy, safety, and immunogenicity. The validated protocol for preserving sialic acids during labeling ensures an accurate representation of the glycoprotein's charged glycan profile [2].

Fingerprinting and Quantification of Complex Plant Polysaccharides

Research into plant cell wall polysaccharides (e.g., pectins, hemicelluloses) for biofuel, food, and pharmaceutical applications requires detailed structural characterization. The high-resolution separation of 9-aminopyrene-1,4,6-trisulfonate-derivatized oligosaccharides by CE-LIF, with analysis times of at most 15 minutes, enables rapid, mol-based quantification and fingerprinting of complex mixtures [1]. The ability to couple this separation with online mass spectrometry (CE-MSn) for structural identification makes this reagent a cornerstone for polysaccharide structural analysis, a field where the specific isomer's separation properties are integral to the published methods [2].

Routine Screening for Oligosaccharidoses and Related Metabolic Disorders

Clinical laboratories utilize CE-LIF with APTS labeling for the sensitive and rapid screening of urinary oligosaccharides to diagnose lysosomal storage disorders. The high detection sensitivity afforded by the 9-aminopyrene-1,4,6-trisulfonate dye's compatibility with 488 nm laser excitation is essential for detecting disease-specific oligosaccharide biomarkers at pathologically relevant concentrations [1]. The reproducibility of the derivatization and separation ensures consistent and reliable diagnostic results, making the specified isomer (CAS 169211-42-1) a critical component of validated clinical assays [2].

Application
Selection Property
Validation Focus
Biotherapeutic N-glycan profiling
488 nm detection sensitivity
LOD for low-abundance glycans; sialylation integrity
Plant polysaccharide structural analysis
High-resolution CE separation
Mol-based quantification; online MS compatibility
Urinary oligosaccharide biomarker research
High-sensitivity detection for trace analytes
Reproducibility of derivatization and separation

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18 linked technical documents
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